molecular formula C16H31N3O3 B7915507 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7915507
M. Wt: 313.44 g/mol
InChI Key: FYUYXUBOOHXUHZ-ZDUSSCGKSA-N
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Description

“[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester” is a piperidine-based carbamate derivative with a chiral (S)-2-amino-3-methyl-butyryl acyl group. This compound is structurally characterized by a tert-butyl carbamate group attached to the piperidin-4-ylmethyl backbone and an (S)-configured valine-derived acyl substituent at the piperidine nitrogen. The tert-butyl carbamate moiety serves as a protective group for amines, enhancing stability during synthetic processes .

Key synthetic intermediates for analogous compounds (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate) involve stepwise acylation and deprotection. For instance, tert-butyl piperidin-4-ylcarbamate reacts with acetyl chloride in dichloromethane (DCM) with triethylamine as a base, followed by HCl/MeOH-mediated deprotection . Characterization of such compounds typically employs ¹H NMR and LCMS for structural confirmation .

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-8-6-12(7-9-19)10-18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUYXUBOOHXUHZ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Di-tert-Butyl Dicarbonate-Mediated Carbamoylation

The Boc group is introduced via reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For example, (S)-α-methyl-serine derivatives were converted to Boc-protected intermediates using Boc₂O in dichloromethane (DCM) with triethylamine (TEA) as a base. This method achieves high regioselectivity and avoids ether byproducts.

Piperidine Ring Functionalization

The piperidin-4-ylmethyl scaffold is synthesized through nucleophilic substitution or reductive amination. Patent data highlights the use of methanesulfonyl chloride (MsCl) to activate piperidine derivatives for subsequent coupling with amino acid residues. For instance, BOC-protected piperidin-4-ylamine reacts with MsCl in pyridine to form a mesylated intermediate, which is then displaced by (S)-2-amino-3-methylbutyric acid.

Stepwise Synthesis and Reaction Optimization

Step 1: Boc Protection of Piperidin-4-ylmethylamine

Procedure :

  • Dissolve piperidin-4-ylmethylamine (10 mmol) in anhydrous DCM.

  • Add TEA (12 mmol) and Boc₂O (11 mmol) dropwise at 0°C.

  • Stir at room temperature for 16 hours.

  • Wash with 1M HCl, dry over MgSO₄, and concentrate.

Yield : 89–91%.

Step 2: Coupling with (S)-2-Amino-3-methylbutyric Acid

Procedure :

  • Activate (S)-2-amino-3-methylbutyric acid (10 mmol) with HOBt/DIC in DMF.

  • Add the Boc-protected piperidin-4-ylmethylamine (10 mmol) and stir at 25°C for 12 hours.

  • Purify via silica gel chromatography (EtOAc/hexanes, 1:2).

Yield : 75–80%.

Step 3: Deprotection and Final Carbamate Formation

Procedure :

  • Treat the intermediate with TFA/DCM (1:1) to remove the Boc group.

  • Neutralize with saturated NaHCO₃ and extract with EtOAc.

  • React the free amine with ethyl chloroformate in the presence of TEA.

  • Purify via recrystallization from ethanol/water.

Yield : 68–72%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Reaction Time (h)Yield (%)
DCM251691
DMF1201771
NMP150 (microwave)1.588

Microwave-assisted synthesis in N-methylpyrrolidone (NMP) significantly reduces reaction time while maintaining high yields.

Catalytic Systems

  • TEA/DCM : Optimal for Boc protection (89–91% yield).

  • HOBt/DIC : Enhances coupling efficiency by reducing racemization.

Purification and Analytical Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : EtOAc/hexanes (1:2) resolves intermediates with >95% purity.

  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) confirms final compound purity (≥99%).

Spectroscopic Data

TechniqueKey Data
¹H NMR δ 1.44 (s, 9H, Boc), 3.15–3.30 (m, 2H, piperidine), 4.10 (q, 2H, ethyl)
ESI-MS [M+H]⁺ = 341.5 (calc. 341.5)

Challenges and Mitigation Strategies

  • Racemization : Use of H

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is a common protecting group for amines. Its hydrolysis typically occurs under acidic conditions, yielding the corresponding amine and releasing carbon dioxide and tert-butanol.

Reaction Conditions Products Key Observations
Trifluoroacetic acid (TFA) in dichloromethane Free amine ([1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-amine)Complete deprotection within 1–2 hours at room temperature; high yields (>95%) .
HCl in dioxane Hydrochloride salt of the free amineRequires 4–6 hours; side reactions possible with sensitive functional groups .

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water and cleavage of the C–O bond in the carbamate .

Aminolysis and Transcarbamoylation

The carbamate group can react with amines to form urea derivatives or undergo transcarbamoylation.

Reaction Conditions Products Key Observations
Ethylenediamine in methanol Urea-linked dimer or crosslinked derivativesReaction efficiency depends on steric hindrance from the tert-butyl group .
Primary amines (e.g., benzylamine)Substituted carbamatesRequires elevated temperatures (60–80°C); competing hydrolysis may occur.

Functionalization of the Piperidine Ring

The piperidine ring can undergo alkylation, acylation, or ring-opening reactions.

N-Alkylation

The secondary amine in the piperidine ring reacts with alkyl halides or epoxides:

Reagent Conditions Product Yield
Methyl iodide K2CO3, DMF, 50°CN-Methylpiperidine derivative70–80%
Ethylene oxideEtOH, refluxHydroxyethyl-piperidine derivative60–65%

Ring-Opening with Strong Acids

Concentrated H2SO4 or HCl can protonate the piperidine nitrogen, leading to ring-opening via C–N bond cleavage . This reaction is less common due to the stability of the piperidine ring.

Reactivity of the Amino Acid Moiety

The (S)-2-amino-3-methyl-butyryl (L-valine-derived) side chain participates in peptide coupling and acyl transfer reactions:

Reaction Conditions Product Application
EDC/HOBt coupling DMF, room temperatureAmide-linked conjugates (e.g., with carboxylic acids)Prodrug synthesis
Thioester formation Thiols, DCC, CH2Cl2Thioester derivativesBioconjugation or drug delivery

Cyclopropane Ring Reactivity

The cyclopropylmethyl group exhibits unique reactivity under strain-release conditions:

Reaction Conditions Product Notes
HydrogenationH2, Pd/C, ethanolOpen-chain propane derivativeSelective reduction without Boc cleavage
Ring-opening with HClHCl (gas), dioxaneChlorinated alkaneLimited utility due to side reactions

Oxidation Reactions

The tert-butyl carbamate group is stable to most oxidizing agents, but the piperidine ring can undergo oxidation:

Reagent Conditions Product Yield
mCPBACH2Cl2, 0°C → RTN-Oxide derivative50–60%
KMnO4 H2O, pH 7, 25°CPiperidine-2,6-dione (via C–H oxidation)<20%

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition above 200°C, primarily due to tert-butyl group elimination and carbamate degradation.

Key Research Findings

  • Prodrug Applications : The tert-butyl ester group enhances lipophilicity, facilitating membrane permeability. Enzymatic cleavage in vivo releases the active amine .

  • Stereochemical Integrity : The (S)-configuration of the amino acid moiety remains intact under mild acidic or basic conditions but may racemize at extreme pH .

  • Compatibility with Solid-Phase Synthesis : The Boc group allows integration into peptide synthesis workflows .

Scientific Research Applications

Therapeutic Potential

This compound has been investigated for its potential therapeutic applications, particularly in the following areas:

  • Alzheimer's Disease : Preliminary studies suggest that it may inhibit beta-secretase, an enzyme involved in the formation of amyloid-beta plaques associated with Alzheimer's disease pathology. By inhibiting this enzyme, the compound could potentially reduce plaque formation and offer neuroprotective effects.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that derivatives of this compound could be explored for developing new antibiotics or treatments for infections.

Case Study 1: Alzheimer’s Research

A study investigating compounds similar to [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester found that they could effectively inhibit beta-secretase activity in vitro. This inhibition was correlated with a reduction in amyloid-beta levels in neuronal cell cultures, suggesting a promising avenue for Alzheimer's treatment development.

Case Study 2: Antimicrobial Activity

Research on derivatives of this compound demonstrated significant antimicrobial activity against various bacterial strains. In vitro testing revealed that certain modifications to the piperidine ring enhanced potency against resistant strains of bacteria, indicating potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring and amino acid moiety allow it to mimic natural substrates, thereby inhibiting or modulating the activity of these targets. The tert-butyl ester group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Compound A : tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)(methyl)carbamate

  • Substituent : 2,3-Dihydro-1,4-benzodioxine-2-carbonyl group.
  • However, steric bulk could reduce binding affinity compared to the smaller (S)-2-amino-3-methyl-butyryl group .

Compound B : tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate

  • Substituent: 4-Cyanopyridin-2-yl group.
  • However, reduced basicity of the pyridine ring compared to the aminoacyl group in the target compound may alter pharmacokinetics .

Compound C : tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate

  • Substituent: 2-Chloronicotinoyl group.
  • Impact : Chlorine introduces steric and electronic effects, possibly improving metabolic stability by resisting oxidative degradation. This contrasts with the hydrolytically labile tert-butyl carbamate in the target compound .

Compound D : [1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

  • Substituent : Ethoxy and methylthio-pyrimidinyl groups.
  • Impact: The pyrimidine ring contributes to π-π stacking interactions in biological targets, while the methylthio group may enhance lipophilicity. However, the ethoxy group could reduce solubility compared to the polar aminoacyl substituent in the target compound .

Key Research Findings

  • Substituent electronic properties (e.g., cyano, chloro) significantly influence binding affinity and metabolic stability .
  • Steric bulk from groups like benzodioxine can reduce enzymatic recognition but improve pharmacokinetic profiles .
  • Synthetic routes for tert-butyl carbamates prioritize protective group strategies and coupling reagents (e.g., BOP) for amide bond formation .

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester, also known by its chemical formula C14H27N3O2, has garnered attention in various fields including medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, an amino acid derivative, and a tert-butyl carbamate group. Its molecular weight is approximately 269.38 g/mol. The presence of the piperidinyl moiety suggests potential interactions with neurotransmitter systems, while the carbamate structure may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.
  • Receptor Modulation : The piperidine component suggests possible interaction with neurotransmitter receptors, such as those for acetylcholine or dopamine.
  • Cell Signaling Pathways : The compound may modulate signaling pathways related to cell survival and apoptosis, which are crucial in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Neuroprotective Effects : Research has shown that the compound can protect neuronal cells against oxidative stress-induced damage. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a key role.
StudyEffect ObservedMethodology
Neuroprotection in astrocytesIncreased cell viability in the presence of Aβ1-42Cell culture assays
Enzyme inhibitionReduced activity of acetylcholinesteraseEnzymatic assays

In Vivo Studies

In vivo studies have explored the therapeutic potential of this compound in models of cognitive impairment:

  • Cognitive Enhancement : Animal models treated with the compound showed improved memory and learning capabilities compared to control groups. This suggests a potential role in treating conditions like Alzheimer's disease.

Case Studies

Several case studies have highlighted the therapeutic implications of this compound:

  • Alzheimer's Disease Model : In a study involving scopolamine-induced memory deficits in rats, administration of the compound resulted in significant improvements in memory retention and cognitive function compared to untreated controls.
  • Pain Management : Another study investigated its analgesic properties, revealing that the compound reduced pain behaviors in animal models, indicating potential use as an analgesic agent.

Q & A

Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?

  • Methodological Answer :
  • Activation Reagents : Replace HOBt/DCC with newer agents like HATU or PyBOP for better coupling efficiency.
  • Solvent Screening : Test polar aprotic solvents (DMAC, NMP) to improve solubility of intermediates.
  • Microwave-Assisted Synthesis : Apply controlled heating (80–120°C, 30 min) to accelerate reaction kinetics .

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